N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Overview
Description
1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- is a complex organic compound with a unique structure that combines a naphthalene ring with sulfonamide and amino groups
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe, helping to investigate biological pathways and interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- include:
2,3-Diaminonaphthalene: This compound has a similar naphthalene ring structure but differs in the positioning and types of functional groups.
Naphthalene-1-sulfonic acid: Another related compound with a sulfonic acid group instead of a sulfonamide group.
Properties
IUPAC Name |
N-(3-aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)21(19,20)17-11-5-10-16/h3-4,6-9,17H,5,10-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYQYJPGDGCGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562599 | |
Record name | N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34987-20-7 | |
Record name | N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34987-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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